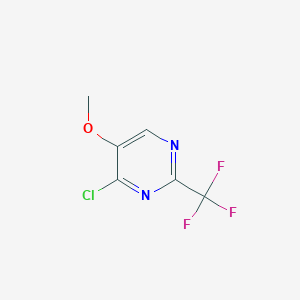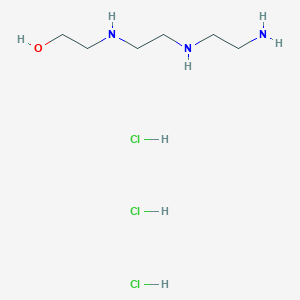
4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine
Vue d'ensemble
Description
“4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine” is a chemical compound with the CAS Number: 808770-41-4 . It has a molecular weight of 212.56 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H4ClF3N2O . The InChI Code is 1S/C6H4ClF3N2O/c1-13-3-2-11-5 (6 (8,9)10)12-4 (3)7/h2H,1H3 .
Physical And Chemical Properties Analysis
“this compound” has a melting point of 71 - 72 degrees Celsius . It is recommended to be stored under inert gas . The physical form can be either liquid or solid .
Applications De Recherche Scientifique
Synthesis of Intermediates : The compound is used as a key intermediate in various syntheses. For instance, Liu Guo-ji (2009) demonstrated the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, an intermediate of pyrimidine, using methyl methoxyacetate and other raw materials, achieving a yield of about 46% with purity over 99.5% Liu Guo-ji (2009).
Antiviral Activity : D. Hocková et al. (2003) reported that 2,4-Diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine, a derivative, showed marked inhibitory activity against retroviruses, including human immunodeficiency virus D. Hocková et al. (2003).
Pyrimidine Transformations : M. Botta et al. (1985) explored transformations of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-alkyl(and 2-aryl)amino-derivatives, showing the versatility of pyrimidine derivatives in chemical reactions M. Botta et al. (1985).
Scaffold for Functionalized Systems : Emma L. Parks et al. (2008) studied the use of 5-chloro-2,4,6-trifluoropyrimidine as a core scaffold for synthesizing functionalized pyrimidine systems, although they noted challenges in achieving regioselective nucleophilic aromatic substitution processes Emma L. Parks et al. (2008).
Investigations in Molecular Structure : J. Trilleras et al. (2009) investigated the structure of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, revealing insights into the molecular structure and hydrogen bonding patterns of pyrimidine derivatives J. Trilleras et al. (2009).
Safety and Hazards
The safety information for “4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404, P422 . It is recommended to refer to the MSDS for complete safety information .
Propriétés
IUPAC Name |
4-chloro-5-methoxy-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-3-2-11-5(6(8,9)10)12-4(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHSLKLRYUXPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650748 | |
| Record name | 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
808770-41-4 | |
| Record name | 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1384759.png)




![tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1384768.png)
![6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384769.png)
![6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384770.png)

![(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one](/img/structure/B1384774.png)
![2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine](/img/structure/B1384776.png)